Valinotricin

Description

Structure

3D Structure

Properties

CAS No. |

94899-85-1 |

|---|---|

Molecular Formula |

C12H22N2O4 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

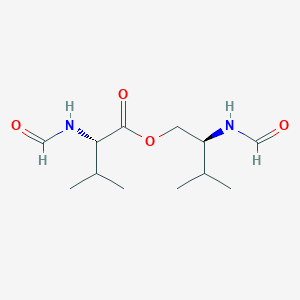

[(2S)-2-formamido-3-methylbutyl] (2S)-2-formamido-3-methylbutanoate |

InChI |

InChI=1S/C12H22N2O4/c1-8(2)10(13-6-15)5-18-12(17)11(9(3)4)14-7-16/h6-11H,5H2,1-4H3,(H,13,15)(H,14,16)/t10-,11+/m1/s1 |

InChI Key |

OFXUPDJWFBSIGG-MNOVXSKESA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Valinotricin; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Valinomycin as a Potassium Ionophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valinomycin, a naturally occurring cyclododecadepsipeptide antibiotic, is a highly specific potassium ionophore that has become an invaluable tool in biological research. Its profound ability to selectively transport potassium ions across lipid membranes has been instrumental in studies of membrane potential, mitochondrial function, and as a benchmark for synthetic ion channel and transporter design. This technical guide provides a comprehensive overview of the mechanism of action of valinomycin, detailing its structure-function relationship, the thermodynamics and kinetics of ion complexation, and the carrier-mediated transport process. Quantitative data are summarized, and key experimental protocols for characterizing its ionophoretic activity are described.

Introduction

Valinomycin is a 36-membered macrocyclic molecule composed of three repeats of the tetramer (L-Valine)-(L-Lactic acid)-(D-Valine)-(D-α-hydroxyisovaleric acid), linked by alternating amide and ester bonds.[1][2] This unique structure confers upon it the remarkable ability to selectively bind and transport potassium ions (K+) across biological and artificial lipid membranes, effectively acting as a mobile K+ carrier.[3][4] Its selectivity for K+ over sodium ions (Na+) is exceptionally high, with the stability constant for the potassium-valinomycin complex being nearly 100,000 times larger than that for the sodium-valinomycin complex.[3] This high selectivity is crucial for its function and has made it a cornerstone tool for manipulating electrochemical gradients in cellular and model systems.[5][6] The mechanism of action involves the encapsulation of a K+ ion within its polar core, while presenting a hydrophobic exterior that facilitates its diffusion across the lipid bilayer.[7][8]

Structure-Function Relationship of Valinomycin

The ionophoric activity of valinomycin is intrinsically linked to its three-dimensional structure and the conformational changes it undergoes upon ion binding.

Conformation in Solution and in the Membrane

In polar solvents, uncomplexed valinomycin exists in a conformational equilibrium between multiple forms.[9] However, upon entering the nonpolar environment of a lipid membrane, it adopts a more compact, "bracelet-like" conformation.[9] This structure is stabilized by intramolecular hydrogen bonds.[10][11] The exterior of the molecule is rich in hydrophobic isopropyl and methyl side chains, rendering it lipid-soluble.[3] The interior forms a polar cavity lined with the carbonyl oxygen atoms of the ester and amide groups.[12]

The Valinomycin-Potassium Complex

The binding of a potassium ion induces a significant and stable conformational change in the valinomycin molecule.[3] The K+ ion, upon shedding its hydration shell, enters the central polar cavity where it is octahedrally coordinated by six carbonyl oxygen atoms from the ester linkages.[3][10] This coordination perfectly accommodates the ionic radius of K+, leading to a highly stable complex.[8] The exterior of the valinomycin-K+ complex remains hydrophobic, ensuring its partitioning into and diffusion across the lipid membrane.[7]

The Basis of Potassium Selectivity

The exceptional selectivity of valinomycin for K+ over Na+ is a result of "cavity-size constraints".[10][13] The rigid, pre-organized cavity of the valinomycin-K+ complex is optimally sized for a potassium ion.[8] A smaller sodium ion is unable to simultaneously interact with all six coordinating carbonyl oxygens, resulting in a much weaker and less stable complex.[10] This size-based discrimination is the primary reason for the 10,000 to 100,000-fold preference for K+ over Na+.[3][4]

Mechanism of Ion Transport: A Carrier-Mediated Process

Valinomycin functions as a mobile carrier to transport potassium ions across the lipid bilayer, a process that can be broken down into four key steps:

-

Complexation: At the membrane-solution interface, a valinomycin molecule associates with a potassium ion from the aqueous solution. This involves the dehydration of the K+ ion and its coordination by the carbonyl oxygens within the valinomycin cavity.[14]

-

Translocation: The hydrophobic exterior of the valinomycin-K+ complex facilitates its diffusion across the nonpolar interior of the lipid bilayer, moving down the electrochemical gradient.[4][12]

-

Decomplexation: On the opposite side of the membrane, the K+ ion is released from the valinomycin molecule into the aqueous solution, becoming rehydrated in the process.[14]

-

Back-Diffusion: The now uncomplexed and electrically neutral valinomycin molecule diffuses back across the membrane to the initial side, ready to bind another potassium ion.[14]

This cyclical process effectively shuttles potassium ions across the membrane, leading to a dissipation of the K+ concentration gradient and a change in the membrane potential.[7]

Quantitative Analysis of Valinomycin Activity

The ionophoric properties of valinomycin have been quantified through various biophysical techniques, providing key parameters that describe its efficiency and selectivity.

| Parameter | Value | Ion | Method | Reference |

| Selectivity Ratio (K+/Na+) | ~10,000 - 100,000 | K+, Na+ | Stability Constant Measurement | [3][4] |

| Stability Constant (Methanol) | -5.4 kcal/mol (ΔG) | K+ vs Na+ | Complexation Constant Experiments | [10] |

| Translocation Rate (Free Carrier) | 2 x 10^4 s⁻¹ | - | Electrical Relaxation | [15][16] |

| Translocation Rate (K+-Complex) | 2 x 10^4 s⁻¹ | K+ | Electrical Relaxation | [15][16] |

| Dissociation Rate Constant | 5 x 10^4 s⁻¹ | K+ | Electrical Relaxation | [15][16] |

| Association Equilibrium Constant | ~1 M⁻¹ | K+ | Electrical Relaxation | [15][16] |

Key Experimental Protocols

The characterization of valinomycin's ionophoretic activity relies on several key experimental techniques.

Black Lipid Membrane (BLM) Conductance Measurements

This technique is used to directly measure the ion transport activity of valinomycin across an artificial lipid bilayer.

Methodology:

-

A planar lipid bilayer is formed across a small aperture in a hydrophobic septum separating two aqueous compartments.

-

Valinomycin, dissolved in an organic solvent, is added to one or both compartments.

-

The electrical conductance of the membrane is measured using a pair of electrodes placed in each compartment.

-

The concentration of potassium ions in the compartments is varied, and the resulting changes in membrane conductance are recorded to determine the ion selectivity and transport rates.[17]

Spectroscopic Analysis (NMR and Raman)

Spectroscopic methods are employed to study the conformational changes of valinomycin upon ion binding.

Methodology:

-

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure of valinomycin and its K+ complex in solution.[18]

-

Raman spectroscopy, particularly deep-UV resonance Raman (DUVRR), can be used to probe the secondary structure and the local environment of the peptide backbone in both solution and lipid bilayer environments, providing insights into conformational dynamics during ion transport.[19]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the ionophore's interaction with a model membrane and the kinetics of ion transport.

Methodology:

-

A tethered bilayer lipid membrane (tBLM) containing valinomycin is formed on a gold electrode surface.

-

A small amplitude alternating voltage is applied across the membrane over a range of frequencies.

-

The resulting current and phase shift are measured to determine the impedance of the membrane.

-

Analysis of the impedance data provides information on the capacitance and resistance of the membrane, which can be related to the ion transport mechanism and kinetics.[4][20]

Visualizing the Mechanism and Workflows

Signaling Pathway

Caption: Carrier-mediated transport of K+ by valinomycin.

Experimental Workflow

Caption: Workflow for BLM conductance measurements.

Logical Relationship

Caption: Basis of valinomycin's K+ selectivity.

Conclusion

The mechanism of action of valinomycin as a potassium ionophore is a classic example of structure-function relationships in molecular biology. Its exquisite selectivity for potassium, driven by precise structural constraints, and its ability to act as a mobile carrier within lipid membranes, have made it an indispensable tool for researchers. A thorough understanding of its mechanism, supported by quantitative data and robust experimental methodologies, is crucial for its effective application in dissecting complex biological processes and for inspiring the design of novel ion-selective molecules in drug development.

References

- 1. Valinomycin | C54H90N6O18 | CID 3000706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Valinomycin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. agscientific.com [agscientific.com]

- 6. A potassium ionophore (valinomycin) inhibits lymphocyte proliferation by its effects on the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Valinomycin’s Preferred Conformation - ChemistryViews [chemistryviews.org]

- 10. K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. K+/Na+ selectivity in K channels and valinomycin: over-coordination versus cavity-size constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Rate Constants of Valinomycin-Mediated Ion Transport through Thin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The rate constants of valinomycin-mediated ion transport through thin lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Effect of Valinomycin on the Ionic Permeability of Thin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solution conformation of valinomycin-potassium ion complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of the lipid environment on valinomycin structure and cation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Valinomycin Biosynthesis in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valinomycin, a cyclododecadepsipeptide antibiotic produced by various Streptomyces species, exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Its unique ionophoric nature, selectively binding to potassium ions, underpins its mechanism of action and therapeutic potential. This technical guide provides an in-depth exploration of the valinomycin biosynthesis pathway in Streptomyces, detailing the genetic and enzymatic machinery, precursor molecules, and regulatory aspects. Furthermore, it presents a compilation of quantitative data on valinomycin production, detailed experimental protocols for key research methodologies, and a visual representation of the biosynthetic pathway to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Valinomycin Biosynthesis Pathway

The biosynthesis of valinomycin is a classic example of non-ribosomal peptide synthesis (NRPS). This process is orchestrated by a large, multi-enzyme complex known as valinomycin synthetase, which is encoded by the vlm gene cluster.[2][3][4][5] The core of this machinery consists of two large non-ribosomal peptide synthetases, Vlm1 and Vlm2.[2][3][4][6]

Key Components of the Pathway:

-

Precursor Molecules: The biosynthesis of valinomycin utilizes three primary precursor molecules: L-valine, pyruvate, and α-ketoisovalerate.[1][7][8]

-

Gene Cluster: The vlm gene cluster contains the genes encoding the valinomycin synthetase enzymes, vlm1 and vlm2.[2][3][4][6] The DNA sequences of this cluster are highly conserved across different valinomycin-producing Streptomyces strains.[2][3][4][5]

-

Valinomycin Synthetase (Vlm1 and Vlm2): These two large proteins are modular in nature, with each module responsible for the incorporation of one of the four building blocks of the valinomycin monomer.[1][6] The domains within these modules include:

-

Adenylation (A) domain: Selects and activates the specific precursor molecule (L-valine, pyruvate, or α-ketoisovalerate) by converting it to an adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated precursor via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide or ester bond between the growing chain and the newly added monomer.

-

Ketoreductase (KR) domain: Reduces the keto groups of pyruvate and α-ketoisovalerate to hydroxyl groups, forming L-lactic acid and D-α-hydroxyisovaleric acid, respectively.[1]

-

Epimerase (E) domain: Converts L-valine to its D-valine enantiomer.[1]

-

Thioesterase (TE) domain: Catalyzes the cyclization and release of the final valinomycin molecule.[1]

-

The biosynthesis proceeds in a stepwise manner, with each module adding one component to the growing depsipeptide chain. Three identical tetradepsipeptide units are synthesized and then cyclized to form the final 36-membered ring structure of valinomycin.[1]

Visualizing the Biosynthesis Pathway

Caption: The valinomycin biosynthesis pathway mediated by the Vlm1 and Vlm2 NRPS machinery.

Quantitative Data on Valinomycin Production

The yield of valinomycin can vary significantly depending on the Streptomyces strain and the fermentation conditions. Heterologous expression in other organisms, such as Escherichia coli, has also been explored with varying success.

| Producing Organism | Strain | Production Titer (mg/L) | Cultivation Conditions | Reference |

| Streptomyces sp. | ZJUT-IFE-354 | 191.26 | Optimized liquid medium, 7 days | [3] |

| Streptomyces sp. | ZJUT-IFE-354 | 457.23 | Optimized medium and feeding strategy | [9] |

| Streptomyces sp. | CBMAI 2042 (Wild Type) | 0.491 ± 0.221 | A liquid medium | [5] |

| Streptomyces sp. | CBMAI 2042 (cal- mutant) | 5.171 ± 1.048 | A liquid medium | [5] |

| Streptomyces lavendulae | ACR-DA1 | 19.4 | Optimized synthetic mineral base starch medium | [10][11][12] |

| Escherichia coli (heterologous) | BAP1_TEII/pCTUT7‐Vlm1_SpyCatcher + pKS01‐Vlm2_SpyTag | ~10 | Fed-batch cultivation with glucose polymer feeding | |

| Escherichia coli (heterologous) | - | 13 | Fed-batch cultivation with repeated glucose polymer feeding | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of valinomycin biosynthesis.

Fermentation of Streptomyces for Valinomycin Production

This protocol is adapted from studies on Streptomyces sp. ZJUT-IFE-354.[3]

1. Spore Suspension Preparation:

- Inoculate Streptomyces sp. on an ISP1 medium slant and incubate at 28°C for 10 days.[3]

- Add 10 mL of sterile water to the slant and gently scrape the surface with a sterile loop to dislodge the spores.

- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.[3]

- Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁶ spores/mL with sterile distilled water.[3]

2. Seed Culture:

- Transfer 1 mL of the spore suspension to a 250-mL Erlenmeyer flask containing 50 mL of seed medium (e.g., 10.0 g/L glucose, 5.0 g/L tryptone, 5.0 g/L yeast extract, 0.5 g/L K₂HPO₄·3H₂O, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L NaCl, 2.0 g/L CaCO₃, 0.01 g/L FeSO₄·7H₂O, pH 7.2–7.4).[3]

- Incubate at 28°C on a rotary shaker at 220 rpm for 24 hours.[3]

3. Production Culture:

- Inoculate a 500-mL Erlenmeyer flask containing 100 mL of production medium (e.g., 20 g/L soluble starch, 20 g/L glucose, 15 g/L soybean meal, 10 g/L tryptone, 4.0 g/L yeast extract, 1 g/L KNO₃, 0.5 g/L K₂HPO₄·3H₂O, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L NaCl, 2.0 g/L CaCO₃, 0.01 g/L FeSO₄·7H₂O, pH 7.0) with 6 mL of the seed culture.[3]

- Incubate at 28°C on a rotary shaker at 220 rpm for 7 days.[3]

Extraction and Purification of Valinomycin

This protocol is a generalized procedure based on common lab practices.

1. Extraction:

- Separate the mycelium from the culture broth by filtration or centrifugation.

- Extract the mycelium three times with methanol at 45°C for 6 hours each time.[3]

- Extract the supernatant with an equal volume of ethyl acetate three times.

- Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

2. Purification:

- Resuspend the crude extract in a minimal amount of methanol.

- Perform column chromatography on the crude extract using silica gel or aluminum oxide, eluting with a gradient of hexane and ethyl acetate.[2]

- Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing valinomycin.

- For final purification, use semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[3]

Quantification of Valinomycin by HPLC-MS/MS

This is a representative protocol; specific parameters may need optimization.

1. Sample Preparation:

- Extract valinomycin from the culture broth or purified fractions as described above.

- Dissolve the dried extract in a known volume of methanol.

- Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

- System: Agilent 1260 DAD Infinity HPLC system or equivalent.[3]

- Column: C18 column (e.g., Agilent® XRD C18, 5 µm, 4.6 × 250 mm).[3]

- Mobile Phase: Isocratic elution with 90% methanol in water (containing 0.1% acetic acid).[3]

- Flow Rate: 1 mL/min.[3]

- Injection Volume: 20 µL.[3]

- Detection: UV at 200 nm.[3]

3. MS/MS Conditions:

- Couple the HPLC system to a tandem mass spectrometer.

- Use electrospray ionization (ESI) in positive ion mode.

- Monitor for the characteristic m/z transitions of valinomycin (e.g., precursor ion [M+H]⁺ at m/z 1111.6).

4. Quantification:

- Prepare a standard curve using a certified valinomycin standard.

- Calculate the concentration of valinomycin in the samples by comparing their peak areas to the standard curve.

Gene Knockout of vlm Cluster using CRISPR/Cas9

This protocol provides a general workflow for CRISPR/Cas9-mediated gene deletion in Streptomyces, which can be adapted for the vlm1 and vlm2 genes.

1. Design of sgRNA and Homology Arms:

- Identify a 20-bp protospacer sequence within the target gene (vlm1 or vlm2) with an adjacent Protospacer Adjacent Motif (PAM) sequence (typically NGG).

- Design two homology arms (each ~1-2 kb) flanking the region to be deleted.

2. Plasmid Construction:

- Clone the designed sgRNA into a Streptomyces-compatible CRISPR/Cas9 vector (e.g., pCRISPomyces-2).[14]

- Assemble the homology arms into the same vector.

3. Conjugation into Streptomyces:

- Introduce the final CRISPR plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

- Perform intergeneric conjugation between the E. coli donor and the target Streptomyces strain on a suitable medium (e.g., SFM).

- Select for exconjugants using appropriate antibiotics.

4. Screening for Deletions:

- Isolate genomic DNA from the exconjugants.

- Use PCR with primers flanking the targeted deletion site to screen for the desired knockout mutants.

- Confirm the deletion by Sanger sequencing of the PCR product.

Heterologous Expression of Valinomycin Synthetase in E. coli

This protocol outlines the general steps for expressing the large vlm1 and vlm2 genes in E. coli.

1. Plasmid Construction:

- Codon-optimize the vlm1 and vlm2 genes for expression in E. coli.

- Clone the optimized genes into compatible expression vectors (e.g., pET or pCOLADuet) under the control of a strong inducible promoter (e.g., T7).

- Co-express a phosphopantetheinyl transferase (PPTase) like Sfp to ensure the post-translational modification of the T domains to their active holo-form.

2. Expression:

- Co-transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Analysis of Valinomycin Production:

- Extract the culture with an organic solvent (e.g., ethyl acetate).

- Analyze the extract for the presence of valinomycin using HPLC-MS/MS as described above.

In Vitro Assay for Vlm1 and Vlm2 Activity

This assay can be used to confirm the activity of the purified Vlm1 and Vlm2 enzymes.

1. Protein Purification:

- Express His-tagged versions of Vlm1 and Vlm2 in E. coli.

- Lyse the cells and purify the proteins using nickel-affinity chromatography.

2. Activity Assay:

- Prepare a reaction mixture containing the purified Vlm1 and Vlm2, ATP, the precursor molecules (L-valine, pyruvate, α-ketoisovalerate), and a suitable buffer.

- Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

- Stop the reaction and extract with an organic solvent.

- Analyze the extract for the formation of valinomycin by HPLC-MS/MS.

Conclusion

The valinomycin biosynthesis pathway in Streptomyces is a well-characterized example of non-ribosomal peptide synthesis, offering a fascinating insight into the microbial production of complex natural products. The modular nature of the valinomycin synthetase provides a tantalizing target for bioengineering efforts to create novel analogs with potentially improved therapeutic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals aiming to further explore and exploit the potential of valinomycin and its biosynthetic machinery. Continued research in this area holds promise for the development of new and effective therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Efficient production of valinomycin by the soil bacterium, Streptomyces sp. ZJUT-IFE-354 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of fermentation medium and conditions for enhancing valinomycin production by Streptomyces sp. ZJUT-IFE-354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of depsipeptides and optimization for enhanced production of valinomycin from the North-Western Himalayan cold desert strain Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of depsipeptides and optimization for enhanced production of valinomycin from the North-Western Himalayan cold desert strain Streptomyces lavendulae. (2019) | Varun Pratap Singh | 8 Citations [scispace.com]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

Valinomycin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Valinomycin, a potent cyclododecadepsipeptide antibiotic, and detailed methodologies for its isolation and purification. The information is compiled and presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Natural Sources of Valinomycin

Valinomycin is a secondary metabolite produced by a variety of microorganisms, primarily belonging to the genus Streptomyces. These bacteria are found in diverse environments, including soil, marine sediments, and as endophytes in plants. Several Bacillus species have also been identified as producers.

Valinomycin was first isolated from Streptomyces fulvissimus in 1955.[1] Since then, numerous other Streptomyces strains have been identified as producers. The production of valinomycin has been observed in Streptomyces species isolated from various environments such as soil, deserts, food, plants, feces, indoor air, and marine sponges.[1] Interestingly, some Bacillus strains, like Bacillus pumilus and Bacillus amyloliquefaciens, isolated from plants and seeds, have also been found to produce this compound.[1]

Below is a summary of microorganisms reported to produce Valinomycin.

| Microorganism | Environment/Source | Reference |

| Streptomyces sp. ZJUT-IFE-354 | Soil | |

| Streptomyces fulvissimus | Soil | [1] |

| Streptomyces tsusimaensis | N/A | [2] |

| Streptomyces levoris A-9 | N/A | [2] |

| Streptomyces exfoliatus | N/A | [3] |

| Streptomyces lavendulae ACR-DA1 | North-Western Himalayan cold desert soil | [1] |

| Streptomyces sp. CBMAI 2042 | Endophyte from Citrus sinensis branches | [4] |

| Streptomyces griseus | Indoor air and dust | [5] |

| Streptomyces anulatus | N/A | [6] |

| Streptomyces sp. PRL 1642 | N/A | [6] |

| Streptomyces roseochromogenes | N/A | [7] |

| Streptomyces griseus var. flexipartum | N/A | [7] |

| Streptomyces cavourensis SV 21 | Associated with sea cucumber | [7] |

| Bacillus pumilus | Brassica seeds and plants | [1] |

| Bacillus amyloliquefaciens | N/A | [1] |

Valinomycin Production Yields

The yield of Valinomycin varies significantly depending on the producing strain and the fermentation conditions. Optimization of media components and culture parameters can dramatically increase production.

| Microorganism | Yield (mg/L) | Key Fermentation Conditions | Reference |

| Streptomyces sp. ZJUT-IFE-354 | 191.26 | Initial report | [8] |

| Streptomyces sp. ZJUT-IFE-354 | 457.23 | Optimized medium (31 g/L glucose, 22 g/L soybean meal, 1.6 g/L K₂HPO₄·3H₂O) and conditions (24h seed age, 8% inoculum, 28°C, initial pH 7.2, addition of 0.1% Bacillus cereus and 0.6% L-valine) | [3][9] |

| Streptomyces exfoliatus | 32.8 | Unified fermentation conditions for comparison of strains | [3] |

| Streptomyces fulvissimus | 4.25 | Unified fermentation conditions for comparison of strains | [3] |

| Streptomyces lavendulae ACR-DA1 | 0.3 | Initial submerged growth | [1] |

| Streptomyces lavendulae ACR-DA1 | 19.4 | Optimized synthetic mineral base starch medium at 10°C | [1] |

| Streptomyces sp. CBMAI 2042 (Wild Type) | 0.231 - 0.491 | GYM and A liquid media | [10] |

| Streptomyces sp. CBMAI 2042 (Mutant) | 1.290 - 5.171 | GYM and A liquid media after gene deletion | [10] |

| Streptomyces sp. M10 | ~3.83 | Initial report | [1] |

Biosynthesis of Valinomycin

Valinomycin is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The core of this pathway consists of two large multienzyme proteins, Valinomycin synthetase 1 (Vlm1) and Valinomycin synthetase 2 (Vlm2). These enzymes catalyze the condensation of L-valine, D-valine, L-lactic acid, and D-α-hydroxyisovaleric acid in a specific sequence.

The biosynthesis proceeds through the iterative condensation of a tetradepsipeptide unit (D-α-hydroxyisovaleric acid-D-valine-L-lactic acid-L-valine), which is repeated three times and then cyclized to form the final 36-membered ring structure of Valinomycin.

References

- 1. Isolation of depsipeptides and optimization for enhanced production of valinomycin from the North-Western Himalayan cold desert strain Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient production of valinomycin by the soil bacterium, Streptomyces sp. ZJUT-IFE-354 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of fermentation medium and conditions for enhancing valinomycin production by Streptomyces sp. ZJUT-IFE-354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Gene Deletion Leads to Improved Valinomycin Production by Streptomyces sp. CBMAI 2042 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. velocityscientific.com.au [velocityscientific.com.au]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Valinomycin: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of Valinomycin. The initial query for "Valinotricin" has been interpreted as a likely reference to Valinomycin, a well-characterized and scientifically significant cyclodepsipeptide ionophore. Valinomycin, first isolated from Streptomyces fulvissimus, is a potent antibiotic known for its remarkable selectivity in transporting potassium (K+) ions across biological membranes. This property not only underpins its biological activity but also makes it an invaluable tool in biophysical and physiological research.

Core Physicochemical Data

The fundamental physicochemical characteristics of Valinomycin are summarized below. These properties are crucial for its handling, formulation, and mechanism of action.

| Property | Value |

| Molecular Formula | C₅₄H₉₀N₆O₁₈[1] |

| Molecular Weight | 1111.32 g/mol [1] |

| Appearance | White crystalline solid/powder[2] |

| Melting Point | 186-191 °C[3] |

| LogP (calculated) | 9.1 (XLogP3)[4] |

| pKa | Not applicable under physiological conditions due to its neutral, non-ionizable structure. |

| UV-vis (λmax) | 220 nm[5] |

Solubility Profile

Valinomycin's solubility is a critical factor in its application, reflecting its dual hydrophobic exterior and hydrophilic interior. It is readily soluble in many organic solvents but insoluble in water.

| Solvent | Solubility |

| Water | Insoluble[2] |

| DMSO | ≥25 mg/mL[6] |

| Ethanol | ≥25 mg/mL[6] |

| Methanol | Soluble[2][5] |

| Ether | Soluble[2] |

| Benzene | Soluble[2] |

| Chloroform | Soluble[2] |

| Acetone | Soluble[2] |

| Ethyl Acetate | Soluble[5] |

| Dichloromethane | Soluble[5] |

Mechanism of Action: Potassium Ion Transport

Valinomycin functions as a highly selective mobile carrier for potassium ions, facilitating their transport across lipid bilayers down the electrochemical gradient. This action disrupts the ionic homeostasis of the cell, leading to its antibiotic effects. The process is electrogenic, meaning it results in a net movement of charge across themembrane.[7]

The mechanism involves several key steps:

-

Complexation : Valinomycin, at the membrane interface, chelates a potassium ion. The K+ ion sheds its hydration shell and is coordinated by six ester carbonyl oxygen atoms within the polar interior of the Valinomycin molecule.[5][8]

-

Translocation : The exterior of the Valinomycin-K+ complex is hydrophobic, composed of isopropyl and methyl groups, allowing it to dissolve into and diffuse across the lipid bilayer.[5][8]

-

Decomplexation : On the opposite side of the membrane, the potassium ion is released into the aqueous environment.

-

Return : The uncomplexed, conformationally flexible Valinomycin diffuses back across the membrane to repeat the cycle.[7]

This shuttle mechanism is highly selective for K+ over Na+, with a selectivity ratio of approximately 10,000:1. This is attributed to the precise size of Valinomycin's central cavity, which perfectly accommodates a dehydrated K+ ion (ionic radius ~1.33 Å) but is too large to effectively coordinate the smaller Na+ ion (ionic radius ~0.95 Å).[5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard in pharmaceutical and chemical research.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to complete liquefaction (clear point) is recorded as the melting range. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: Ensure the Valinomycin sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar digital device).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary value. Allow the apparatus to cool significantly before the precise measurement.

-

Precise Determination: Heat the block rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears. Continue heating slowly and record the temperature at which the last solid particle melts. The two temperatures constitute the melting range.

-

Replicates: For accuracy, conduct at least two measurements.

Solubility Determination (Qualitative & Semi-Quantitative)

This protocol determines the solubility of Valinomycin in various solvents, which is critical for developing formulations and experimental solutions.

Principle: A small, known amount of the solute (Valinomycin) is added to a fixed volume of a solvent. The mixture is agitated, and the dissolution is observed. This can be done qualitatively or semi-quantitatively by incrementally adding the solute until saturation is reached.

Methodology:

-

Preparation: Dispense a precise volume (e.g., 1 mL) of the test solvent into a clear glass vial.

-

Initial Test: Add a small, pre-weighed amount of Valinomycin (e.g., 1 mg) to the solvent.

-

Agitation: Vigorously mix the sample using a vortex mixer for at least 30 seconds. To aid dissolution of hydrophobic peptides like Valinomycin in certain solvents, sonication in a bath sonicator for several minutes can be effective.

-

Observation: Visually inspect the solution against a dark background. A completely dissolved sample will be a clear solution with no visible particulates. If the solution is cloudy or contains suspended particles, the compound is not fully dissolved at that concentration.

-

Incremental Loading (Semi-Quantitative): If the sample dissolves, continue adding pre-weighed increments of Valinomycin, repeating the agitation and observation steps each time, until the sample no longer dissolves and a saturated solution is formed.

-

Classification: The solubility can be expressed quantitatively (e.g., >25 mg/mL) or classified using standard terms (e.g., "soluble," "sparingly soluble," "insoluble"). For hydrophobic peptides that are insoluble in aqueous buffers, organic solvents like DMSO should be used first to create a stock solution, which can then be diluted carefully into the aqueous medium.

Octanol-Water Partition Coefficient (LogP) Determination

Principle (OECD 107 - Shake Flask Method): A small amount of the substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Test Solution: Prepare a stock solution of Valinomycin in n-octanol.

-

Partitioning: Add a small volume of the stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and water. The total concentration should not exceed 0.01 mol/L.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This is typically done by gentle shaking for a prolonged period.

-

Phase Separation: Separate the octanol and aqueous phases, usually by centrifugation to ensure a clean separation.

-

Concentration Analysis: Determine the concentration of Valinomycin in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate P = C_octanol / C_water. The final result is expressed as LogP. The experiment should be performed in triplicate.

Physicochemical Characterization Workflow

The comprehensive characterization of a peptide therapeutic like Valinomycin follows a structured workflow to ensure its identity, purity, and stability.

References

- 1. ≥90% (HPLC),≥98% (TLC), K+-selective ionophore , powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. agscientific.com [agscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Valinomycin | C54H90N6O18 | CID 3000706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Valinomycin - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Valinomycin's Role in Dissipating Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valinomycin, a naturally occurring dodecadepsipeptide antibiotic, is a potent and highly selective potassium ionophore.[1][2][3] Its ability to transport potassium ions across biological membranes makes it an invaluable tool in cell biology and biomedical research, particularly for studying and manipulating mitochondrial membrane potential (ΔΨm).[4][5] This technical guide provides an in-depth exploration of the core mechanism by which valinomycin dissipates ΔΨm, the downstream cellular consequences, and detailed protocols for its experimental application.

Introduction: The Mitochondrion and its Membrane Potential

The inner mitochondrial membrane separates the mitochondrial matrix from the intermembrane space. The electron transport chain, located on this membrane, pumps protons from the matrix to the intermembrane space, creating an electrochemical gradient. This gradient, known as the proton-motive force, consists of two components: a chemical gradient (ΔpH) and an electrical potential gradient (ΔΨm). The ΔΨm is a critical component of cellular energy metabolism, driving the synthesis of ATP through oxidative phosphorylation. It also plays a vital role in other mitochondrial functions, including protein import and calcium homeostasis. Disruption of the ΔΨm is an early and critical event in the induction of apoptosis (programmed cell death).[4][6]

Valinomycin: Structure and Ionophoric Mechanism

Valinomycin is a cyclic molecule composed of alternating amino acids and esters.[1][2] Its unique three-dimensional structure features a hydrophobic exterior, allowing it to readily dissolve in the lipid bilayer of membranes, and a hydrophilic interior lined with carbonyl oxygen atoms.[7] This central cavity has a diameter that is highly selective for the binding of a potassium (K+) ion.[1]

The mechanism of action of valinomycin as a K+ ionophore is a carrier-mediated transport process. It binds to a K+ ion on one side of the membrane, encloses it within its hydrophilic core, and then diffuses across the lipid bilayer to release the ion on the other side.[7][8][9] This transport is driven by the electrochemical gradient of K+.[1]

Dissipation of Mitochondrial Membrane Potential by Valinomycin

The primary role of valinomycin in dissipating the mitochondrial membrane potential stems from its ability to specifically increase the permeability of the inner mitochondrial membrane to K+ ions.[10] The concentration of K+ is higher in the mitochondrial matrix than in the intermembrane space and cytosol. By facilitating the efflux of positively charged K+ ions from the matrix, valinomycin neutralizes the negative charge inside the mitochondrion, thereby collapsing the electrical potential difference across the inner membrane.[4] This process is often referred to as mitochondrial depolarization.

Mechanism of Action at the Mitochondrial Inner Membrane

The following diagram illustrates the mechanism by which valinomycin dissipates the mitochondrial membrane potential.

Caption: Valinomycin (Val) binds K+ in the matrix and shuttles it across the inner membrane, dissipating ΔΨm.

Cellular Consequences of Valinomycin-Induced ΔΨm Dissipation

The collapse of the mitochondrial membrane potential initiated by valinomycin triggers a cascade of cellular events, ultimately leading to cell death.

-

Mitochondrial Swelling: The influx of K+ ions into the mitochondrial matrix, followed by water, can lead to swelling of the mitochondria.[11][12]

-

Cytochrome c Release: Depolarization of the inner mitochondrial membrane can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[12][13]

-

Caspase Activation and Apoptosis: Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Active caspase-9 then activates downstream effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell shrinkage.[4]

-

Autophagy: In some cell types, valinomycin-induced mitochondrial stress can promote autophagy, a cellular process of self-digestion of damaged organelles.[11]

The following diagram outlines the signaling pathway leading to apoptosis following valinomycin treatment.

Caption: Valinomycin-induced ΔΨm dissipation triggers cytochrome c release and caspase activation, leading to apoptosis.

Quantitative Data on Valinomycin's Effects

The effective concentration and treatment time for valinomycin to induce mitochondrial membrane potential dissipation can vary depending on the cell type and experimental conditions.

| Cell Type | Valinomycin Concentration | Treatment Duration | Observed Effect | Reference |

| MCF-7 | 1 µM | 30 minutes | Dissipation of mitochondrial membrane potential | [14] |

| Rat Brain Mitochondria | 0.25 nM | - | Depolarization of ΔΨm | [10] |

| SW480 & SW620 | Not specified | - | Depolarisation of mitochondrial membrane potential | [15][16] |

| Murine pre-B cell line BAF3 | Not specified | - | Rapid loss of mitochondrial membrane potential | [6] |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using a Fluorescent Dye (e.g., TMRE or JC-1)

This protocol provides a general framework for assessing changes in ΔΨm in cultured cells treated with valinomycin using a fluorescent, lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Valinomycin stock solution (e.g., 1 mM in DMSO)

-

Fluorescent ΔΨm indicator dye (e.g., Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1)

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dish for microscopy or a multi-well plate for flow cytometry) and allow them to adhere and grow to the desired confluency.

-

Dye Loading:

-

Prepare a working solution of the fluorescent dye in pre-warmed culture medium at the recommended concentration (e.g., 20-100 nM for TMRE; 1-5 µg/mL for JC-1).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

-

Valinomycin Treatment:

-

Prepare a working solution of valinomycin in culture medium at the desired final concentration (e.g., 1 µM).

-

For a positive control, prepare a working solution of FCCP (e.g., 10 µM).

-

After dye incubation, remove the dye-containing medium and replace it with the valinomycin-containing medium, FCCP-containing medium (positive control), or fresh medium (negative control).

-

Incubate for the desired treatment time (e.g., 30 minutes).

-

-

Imaging or Flow Cytometry Analysis:

-

Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye. In healthy cells with a high ΔΨm, TMRE will exhibit bright red fluorescence within the mitochondria. In valinomycin-treated cells, the fluorescence will be diminished and more diffuse. For JC-1, healthy cells will show red fluorescent J-aggregates in the mitochondria, while depolarized cells will exhibit green fluorescent monomers.

-

Flow Cytometry: Detach the cells (if adherent) using a gentle method, resuspend them in PBS, and analyze them on a flow cytometer. For TMRE, measure the decrease in red fluorescence. For JC-1, measure the shift from red to green fluorescence.

-

The following diagram depicts a general experimental workflow for measuring ΔΨm.

Caption: General workflow for measuring valinomycin-induced changes in mitochondrial membrane potential.

Conclusion

Valinomycin is a powerful and specific tool for inducing the dissipation of mitochondrial membrane potential. Its well-defined mechanism of action as a potassium ionophore allows for the controlled study of the downstream consequences of mitochondrial depolarization, including the induction of apoptosis and autophagy. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize valinomycin in their investigations into mitochondrial biology, cell death pathways, and the development of novel therapeutics targeting these processes. Careful consideration of cell type-specific responses and appropriate experimental controls are crucial for obtaining robust and reproducible data.

References

- 1. Valinomycin - Wikipedia [en.wikipedia.org]

- 2. Valinomycin | C54H90N6O18 | CID 3000706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Valinomycin induces apoptosis of ascites hepatoma cells (AH-130) in relation to mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A potassium ionophore (valinomycin) inhibits lymphocyte proliferation by its effects on the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by valinomycin: mitochondrial permeability transition causes intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. How ionophore-valinomycin enters and transports K+ across a model bilayer lipid membrane. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perturbation of intracellular K(+) homeostasis with valinomycin promotes cell death by mitochondrial swelling and autophagic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stimulation by pro-apoptotic valinomycin of cytosolic NADH/cytochrome c electron transport pathway-Effect of SH reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of breast tumor cells in vitro with the mitochondrial membrane potential dissipater valinomycin increases 18F-FDG incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenotypic Changes in Mitochondrial Membrane Potential (Δψm) during Valinomycin-Induced Depolarisation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ion Selectivity of Valinomycin for K+

Abstract

Valinomycin, a naturally occurring cyclododecadepsipeptide from Streptomyces fulvissimus, is a canonical mobile ion carrier renowned for its remarkable and potent selectivity for potassium ions (K+) over other alkali metal cations, particularly sodium ions (Na+).[1][2] This property has established it as an indispensable tool in biophysical research for studying ion transport across biological membranes and as a key component in the fabrication of K+-selective electrodes.[1][3] Its mechanism of action, which involves encapsulating a single K+ ion and shuttling it across lipid bilayers, is a paradigm of molecular recognition.[2] This technical guide provides a comprehensive examination of the structural and thermodynamic principles governing Valinomycin's K+ selectivity, details the key experimental methodologies used to characterize this phenomenon, and presents the quantitative data that substantiates its specificity.

The Structural and Thermodynamic Basis of K+ Selectivity

Valinomycin's profound selectivity for K+ is not merely a matter of affinity but a finely tuned interplay of molecular architecture, thermodynamics, and ion coordination chemistry. The molecule is a cyclic ester and amide-linked structure, specifically cyclo[(-L-Val-D-Hyi-D-Val-L-Lac)3-].[4] This structure endows it with a dual nature: a nonpolar exterior rich in isopropyl and methyl groups that renders it soluble in the hydrophobic core of lipid membranes, and a polar central cavity lined with twelve carbonyl oxygen atoms.[1]

The core mechanism of selectivity is the "cavity-size constraint" or "perfect fit" model.[5][6][7]

-

Dehydration Energy : Before an ion can be bound by Valinomycin, it must shed its shell of hydrating water molecules. This process carries a significant energetic cost (desolvation energy), which is higher for smaller ions with a greater charge density, such as Na+ and Lithium (Li+).

-

Coordination and Cavity Size : Once desolvated, the ion enters Valinomycin's central cavity. The structure of Valinomycin is such that six of its ester carbonyl oxygen atoms perfectly coordinate the K+ ion (ionic radius ≈ 1.33 Å) in an octahedral arrangement.[1] The energy gained from this coordination is sufficient to overcome the K+ ion's desolvation energy.

-

The Misfit of Sodium : The smaller Na+ ion (ionic radius ≈ 0.95 Å) is too small for the pre-formed cavity.[1] The Valinomycin molecule cannot collapse sufficiently around the Na+ ion to allow for optimal coordination with the six carbonyl oxygens.[6][7] Consequently, the energy gained from this suboptimal binding is insufficient to compensate for the high energetic cost of Na+ desolvation.[1]

This energetic trade-off results in a dramatically higher stability constant for the Valinomycin-K+ complex compared to the Valinomycin-Na+ complex, with selectivity ratios reported to be between 10,000 and 100,000 to 1.[1][3] The rigidity of the Valinomycin backbone, reinforced by intramolecular hydrogen bonds, is crucial for maintaining the specific cavity size and preventing its collapse around smaller ions.[6]

The Mobile Carrier Mechanism of Ion Transport

Valinomycin functions as a mobile ion carrier, or ionophore, to transport K+ ions across lipid membranes down their electrochemical gradient.[1][8] This process does not form a permanent channel but involves the diffusion of the entire Valinomycin-K+ complex.

Quantitative Data on Ion Selectivity and Structure

The selectivity of Valinomycin is quantified through stability constants and selectivity coefficients. The structural parameters of the ions and the Valinomycin cavity are fundamental to this selectivity.

| Cation | Ionic Radius (Å) | Hydration Energy (kJ/mol) | Stability Constant (log K) in Methanol | Selectivity Ratio (K+/X+) |

| K+ | 1.33 | -337 | ~4.9 | 1 |

| Na+ | 0.95 | -421 | ~0.8 | ~10,000 - 100,000[1][3] |

| Li+ | 0.60 | -532 | <0.5 | >100,000 |

| Rb+ | 1.48 | -312 | ~5.2 | ~0.5 |

| Cs+ | 1.69 | -278 | ~4.6 | ~2 |

| Table 1: Comparative data for alkali metal cation interaction with Valinomycin. Stability constants and hydration energies are representative values and can vary with solvent and experimental conditions. |

| Parameter | Value | Source |

| Valinomycin Cavity Diameter | ~2.7 - 2.8 Å | [9] |

| K-O Coordination Distance | 2.79 +/- 0.02 Å (in solution) | [9] |

| Coordination Number for K+ | 6 (Octahedral) | [1] |

| Table 2: Key structural parameters of the Valinomycin-K+ complex. |

Key Experimental Methodologies

A variety of biophysical and analytical techniques are employed to elucidate the structure, thermodynamics, and transport kinetics of Valinomycin.

X-Ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the Valinomycin molecule, both in its free form and when complexed with K+.[10][11]

Experimental Protocol:

-

Crystallization: Single crystals of Valinomycin or its K+ complex (e.g., Valinomycin-potassium picrate) are grown from a suitable solvent mixture through methods like vapor diffusion.[12]

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the atomic positions are determined and refined to generate a final 3D model of the Valinomycin-K+ complex, confirming the octahedral coordination of K+ by the six ester carbonyl oxygens.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to determine the solution-state conformation of Valinomycin and to observe the conformational changes that occur upon ion binding.[4][13]

Experimental Protocol:

-

Sample Preparation: A solution of Valinomycin is prepared in a deuterated solvent (e.g., CDCl3 or CD3OH).

-

Spectrum Acquisition (Free Form): 1H and 13C NMR spectra are acquired for the free Valinomycin to establish baseline chemical shifts.

-

Titration: A potassium salt (e.g., KSCN) is incrementally added to the NMR sample.

-

Spectrum Acquisition (Complexed Form): Spectra are recorded after each addition of the K+ salt.

-

Data Analysis: Changes in chemical shifts are monitored. Notably, the resonances of the carbonyl carbons directly coordinating the K+ ion exhibit a significant downfield shift (~4 ppm), confirming their involvement in binding.[13] Conformational changes are inferred from changes in coupling constants and through advanced techniques like NOESY.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters: the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Experimental Protocol:

-

Sample Preparation: Valinomycin is placed in the sample cell of the calorimeter, and a solution of a potassium salt (e.g., KCl) is loaded into the titration syringe. Both are in an identical buffer or solvent to minimize heats of dilution.

-

Titration: A series of small, precise injections of the K+ solution are made into the Valinomycin solution at a constant temperature.

-

Heat Measurement: The instrument measures the minute temperature changes that occur after each injection, which correspond to the heat of binding.

-

Data Analysis: The raw data (a thermogram of heat flow versus time) is integrated to yield the heat change per injection. This is then plotted against the molar ratio of K+ to Valinomycin to generate a binding isotherm. Fitting this curve with an appropriate binding model yields the thermodynamic parameters of the interaction.

Ion-Selective Electrodes (ISEs)

ISEs incorporating Valinomycin are the gold standard for measuring K+ activity. The selectivity of Valinomycin can be quantified by measuring the potentiometric response of an ISE to K+ in the presence of interfering ions.

Experimental Protocol (Matched Potential Method - MPM):

-

Electrode Preparation: A liquid-membrane ISE is constructed with Valinomycin as the ionophore.

-

Reference Measurement: The electrode potential is measured in a reference solution containing a known activity of the primary ion (K+), denoted as a_K.

-

Mixed Solution Measurement: A known activity of an interfering ion (e.g., Na+), denoted as a_Na, is added to the reference solution, causing a change in potential.

-

Potential Matching: A new, separate solution is prepared containing only the primary ion (K+). The activity of K+ in this new solution is adjusted until the electrode potential matches the potential measured in the mixed solution from step 3.

-

Selectivity Coefficient Calculation: The potentiometric selectivity coefficient (K_K,Na^pot) is calculated from the activities of the ions used to achieve the matched potential, providing a quantitative measure of the electrode's preference for K+ over Na+.[14][15]

Ion Transport Assays in Model Membranes

These assays directly measure the ability of Valinomycin to transport ions across a lipid bilayer, such as in large unilamellar vesicles (LUVs). Fluorescence-based assays are common.

Experimental Protocol (Calcein Quenching Assay): This assay is typically used for divalent cations that quench calcein, but the principle can be adapted to monitor K+ transport by coupling it to a process that does involve a quenching ion. A more direct method for K+ involves potential-sensitive dyes.

Protocol (Potential-Sensitive Dye Assay):

-

Vesicle Preparation: LUVs are prepared with a high concentration of a potassium salt (e.g., 100 mM KCl) inside and a low concentration (e.g., K+-free buffer) outside, creating a K+ gradient. A potential-sensitive fluorescent dye is incorporated into the vesicle membrane.

-

Baseline Fluorescence: The initial fluorescence of the vesicle suspension is measured.

-

Initiation of Transport: Valinomycin is added to the suspension.

-

Monitoring Fluorescence: Valinomycin begins to transport K+ out of the vesicles, down its concentration gradient. This movement of positive charge creates a negative-inside membrane potential. The potential-sensitive dye responds to this change in membrane potential with a change in its fluorescence intensity.

-

Data Analysis: The rate of change in fluorescence is proportional to the rate of K+ transport mediated by Valinomycin. This can be compared across different ions to confirm selectivity.

Conclusion and Implications

The exquisite selectivity of Valinomycin for K+ is a direct consequence of its three-dimensional structure, which creates a polar cavity perfectly sized to coordinate a dehydrated potassium ion. The energetic favorability of K+ complexation, compared to the energetically costly and suboptimal binding of smaller ions like Na+, is the thermodynamic driving force behind this selectivity. This deep understanding, derived from decades of research using techniques from X-ray crystallography to fluorescence spectroscopy, has profound implications. For researchers, Valinomycin remains a critical tool for manipulating membrane potential and studying ion-dependent cellular processes. For drug development professionals, the principles of its design—rigid structural preorganization, balancing desolvation costs with binding energies, and hydrophobic shielding—provide a powerful blueprint for the rational design of novel ion-selective molecules and targeted therapeutic agents.

References

- 1. Valinomycin - Wikipedia [en.wikipedia.org]

- 2. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lanlexperts.elsevierpure.com [lanlexperts.elsevierpure.com]

- 6. K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. K+/Na+ selectivity in K channels and valinomycin: over-coordination versus cavity-size constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Structure of valinomycin-K+ complex in solution by extended x-ray absorption fine structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The crystal structure of a K+ complex of valinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Studies on the matched potential method for determining the selectivity coefficients of ion-selective electrodes based on neutral ionophores: experimental and theoretical verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

Methodological & Application

Valinomycin Protocol for Inducing Apoptosis in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Valinomycin is a potent antibiotic and potassium-selective ionophore that is widely utilized in cell biology research to induce apoptosis, or programmed cell death.[1] By selectively transporting potassium (K+) ions across biological membranes, valinomycin disrupts the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[2][3] This disruption triggers a cascade of downstream events, including mitochondrial swelling, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases, ultimately leading to controlled cell demise.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of valinomycin to induce and analyze apoptosis in cell culture.

Mechanism of Action

Valinomycin's primary mechanism of inducing apoptosis stems from its ability to function as a highly specific K+ ionophore.[1] This property allows it to shuttle K+ ions across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[2][3] The dissipation of ΔΨm is a key initiating event in the mitochondrial pathway of apoptosis. This leads to mitochondrial swelling and the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[4] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and phosphatidylserine externalization.[3][5] While the caspase-dependent pathway is a major route, some studies suggest that valinomycin can also induce apoptosis through caspase-independent mechanisms in certain cell types.[2]

Quantitative Data Summary

The optimal concentration and incubation time for valinomycin-induced apoptosis are cell-type dependent and should be empirically determined. The following tables provide a summary of reported effective concentrations and incubation times from various studies.

Table 1: Effective Valinomycin Concentrations for Apoptosis Induction

| Cell Line | Effective Concentration Range | Reference |

| HepG2 | 1 - 100 µM | [6] |

| Chinese Hamster Ovary (CHO) | Substantial cell death observed with an unspecified concentration | [5] |

| AH-130 (rat ascites hepatoma) | Not specified, but induced apoptosis | [3] |

| Human NK cells | Not specified, but induced apoptosis | [2] |

| SW480 and SW620 | Not specified, but induced apoptosis | [7] |

Table 2: Incubation Times for Valinomycin-Induced Apoptosis

| Cell Line | Incubation Time | Observed Effects | Reference |

| HepG2 | 12 hours | 23% apoptosis, degradation of mitochondrial membrane potential | [6] |

| HepG2 | 24 hours | Significant suppression of viability | [6] |

| Chinese Hamster Ovary (CHO) | 12 hours | Substantial cell death | [5] |

| Chinese Hamster Ovary (CHO) | First few hours | Phosphatidylserine translocation, caspase-3 activation, mitochondrial membrane depolarization | [5] |

| Various Cell Lines | 6 - 24 hours | Apoptosis detected by Annexin V/PI staining | [8] |

Signaling Pathway

Caption: Signaling pathway of valinomycin-induced apoptosis.

Experimental Protocols

1. General Experimental Workflow

Caption: A generalized workflow for studying valinomycin-induced apoptosis.

2. Protocol for Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of valinomycin.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Valinomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of valinomycin in complete culture medium.

-

Remove the old medium and add 100 µL of the valinomycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest valinomycin concentration).

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Protocol for Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with valinomycin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis by treating cells with valinomycin for the desired time.

-

Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation agent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

4. Protocol for Caspase-3 Activity Assay

This protocol measures the activity of the key executioner caspase, caspase-3.

-

Materials:

-

Cells treated with valinomycin

-

Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

-

Cell Lysis Buffer

-

DTT

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

-

96-well microplate (black for fluorescent, clear for colorimetric)

-

Microplate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Induce apoptosis with valinomycin.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of the lysate.

-

Add 50-200 µg of protein to each well of a 96-well plate and bring the volume to 50 µL with Cell Lysis Buffer.

-

Prepare the reaction buffer containing DTT as per the kit instructions.

-

Add 50 µL of the reaction buffer to each well.

-

Add 5 µL of the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA).

-

5. Protocol for Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Materials:

-

Cells treated with valinomycin

-

JC-1 dye

-

Complete culture medium

-

PBS

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Induce apoptosis with valinomycin.

-

Add JC-1 staining solution to the cells at a final concentration of 1-10 µg/mL.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Wash the cells twice with PBS.

-

Analyze the cells immediately under a fluorescence microscope using filters for red (aggregates) and green (monomers) fluorescence, or by flow cytometry to quantify the ratio of red to green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[9]

-

References

- 1. agscientific.com [agscientific.com]

- 2. Valinomycin-induced apoptosis of human NK cells is predominantly caspase independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valinomycin induces apoptosis of ascites hepatoma cells (AH-130) in relation to mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valinomycin-induced apoptosis in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes: Utilizing Valinomycin for Induction and Measurement of Mitochondrial Swelling

Introduction

Mitochondrial swelling is a critical indicator of mitochondrial dysfunction and is often associated with the opening of the mitochondrial permeability transition pore (mPTP). This process is characterized by an increase in the permeability of the inner mitochondrial membrane to solutes with a molecular weight of up to 1.5 kDa, leading to the influx of water, expansion of the mitochondrial matrix, and eventual rupture of the outer mitochondrial membrane. The study of mitochondrial swelling is crucial for understanding various pathological conditions, including ischemic injury, neurodegenerative diseases, and drug-induced toxicity. Valinomycin, a potent and highly selective potassium (K⁺) ionophore, is a valuable tool for inducing and studying mitochondrial swelling in isolated mitochondria and in situ.[1][2]

Mechanism of Action

Valinomycin is a cyclodepsipeptide antibiotic that specifically complexes with K⁺ ions, facilitating their transport across biological membranes.[1] In the context of mitochondria, valinomycin integrates into the inner mitochondrial membrane and transports K⁺ from the intermembrane space into the mitochondrial matrix, driven by the electrochemical gradient.[3] This influx of positively charged K⁺ ions leads to the depolarization of the mitochondrial membrane potential.[3][4] The accumulation of K⁺ in the matrix increases the osmotic pressure, causing water to enter, which results in the swelling of the mitochondria.[5][6][7] This process is energy-dependent and can lead to the release of pro-apoptotic factors like cytochrome c from the intermembrane space.[5][6]

Applications

-

Studying Mitochondrial Permeability Transition: Valinomycin-induced swelling is a classic method to study the mechanisms of mPTP opening and its regulation by various effectors.

-

Screening for mPTP Inhibitors: The assay can be used to screen for compounds that inhibit mitochondrial swelling and therefore may have therapeutic potential in diseases associated with mPTP opening. Bongkrekic acid is a known inhibitor of the mitochondrial permeability transition that can prevent valinomycin-induced apoptosis.[8]

-

Investigating Cell Death Pathways: Valinomycin-induced mitochondrial swelling is linked to both apoptosis and autophagy.[4][9] Researchers can use this tool to investigate the signaling pathways leading to these forms of cell death.

-

Assessing Mitochondrial Integrity: The mitochondrial swelling assay can be used as an indicator of mitochondrial integrity and susceptibility to damage.

Experimental Protocols

I. Isolation of Mitochondria

A prerequisite for in vitro mitochondrial swelling assays is the isolation of healthy, intact mitochondria from tissues (e.g., rat liver, brain) or cultured cells.

Materials:

-

Isolation Buffer (e.g., 230mM Mannitol, 70mM Sucrose, 1mM EGTA, 10mM HEPES, pH 7.4)[10]

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Mince the tissue or collect the cell pellet in ice-cold isolation buffer.

-

Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[10]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 11,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[10]

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., BCA assay).